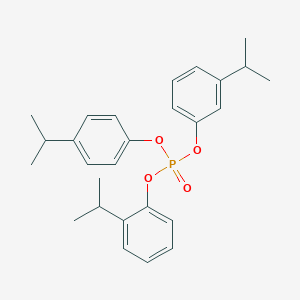
Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . It is a derivative of cubane, a highly strained hydrocarbon with a cubic structure. The compound is characterized by the presence of a tert-butylcarbonylamino group and a carboxylate ester group attached to the cubane core .
準備方法
The synthesis of Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate typically involves multiple steps, starting from commercially available cubane derivatives. One common synthetic route includes the following steps:
Protection of the amine group: The amine group on the cubane derivative is protected using tert-butylcarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield .
化学反応の分析
Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the ester group to an alcohol.
Substitution: The tert-butylcarbonylamino group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex cubane derivatives, which are of interest due to their unique structural and electronic properties.
Biology: In biological research, the compound is studied for its potential as a scaffold for drug design, particularly in the development of novel pharmaceuticals with improved stability and bioavailability.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including as anti-cancer agents and enzyme inhibitors.
作用機序
The mechanism of action of Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique cubane structure allows it to fit into binding sites of enzymes and receptors, potentially inhibiting their activity. The tert-butylcarbonylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity and specificity .
類似化合物との比較
Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate can be compared with other cubane derivatives, such as:
- Methyl 4-(tert-butylcarbonylamino)pentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylate : A more complex derivative with additional ring structures .
Methyl 4-(tert-butoxycarbonylamino)cubanecarboxylate: Similar in structure but with a tert-butoxycarbonyl group instead of tert-butylcarbonyl.
Methyl 4-amino-cubanecarboxylate: Lacks the tert-butylcarbonyl protection on the amine group.
The uniqueness of this compound lies in its specific combination of functional groups and the cubane core, which imparts distinct chemical and physical properties .
特性
IUPAC Name |
methyl 4-(2,2-dimethylpropanoylamino)cubane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-13(2,3)11(17)16-15-8-5-9(15)7-10(15)6(8)14(5,7)12(18)19-4/h5-10H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCCKOFGPIXCFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC12C3C4C1C5C2C3C45C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8144858.png)



![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline](/img/structure/B8144880.png)
![4-[4-(4-formylphenyl)-2,5-dimethoxyphenyl]benzaldehyde](/img/structure/B8144894.png)
![[(3R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B8144901.png)
![N-[4-[2-amino-5-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]-3-methoxyphenyl]pyridin-3-yl]-3-fluorophenyl]-5-(5-methylpyridin-2-yl)-1-(oxan-4-ylmethyl)-4-oxopyridine-3-carboxamide](/img/structure/B8144907.png)




![6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B8144954.png)

